In Vitro Dopamine Transporter (DAT) Inhibition: Deshydroxybupropion Analogues vs. (S,S)-Hydroxybupropion
Several deshydroxybupropion analogues in the 5a–5h series, which share the 3,5,5-trimethylmorpholine core with the target compound, exhibit superior dopamine uptake inhibition relative to the clinical candidate (S,S)-hydroxybupropion (radafaxine, compound 4a). The 4-chlorophenyl analogue (5d) and the 3-bromophenyl analogue (5e) demonstrated IC50 values of 0.045 μM and 0.050 μM, respectively, at the dopamine transporter, representing approximately 26-fold and 23-fold greater potency than (S,S)-hydroxybupropion (IC50 = 1.15 μM) . These gains are attributed to the absence of the 2-hydroxyl group, which optimizes steric and electronic complementarity within the DAT binding pocket .
| Evidence Dimension | Dopamine uptake inhibition (IC50) |
|---|---|
| Target Compound Data | 5d (4-Cl analogue): IC50 = 0.045 μM; 5e (3-Br analogue): IC50 = 0.050 μM |
| Comparator Or Baseline | (S,S)-Hydroxybupropion (4a): IC50 = 1.15 μM |
| Quantified Difference | ~26-fold (5d) and ~23-fold (5e) more potent than (S,S)-hydroxybupropion |
| Conditions | [3H]Dopamine uptake assay in rat brain synaptosomes |
Why This Matters
Researchers seeking potent DAT inhibition for smoking cessation or ADHD models should select deshydroxybupropion analogues over radafaxine, as the 23- to 26-fold potency advantage translates to lower required concentrations in in vitro assays and potentially reduced off-target binding.
- [1] Carroll, F. I.; Muresan, A. Z.; Blough, B. E.; Navarro, H. A.; Mascarella, S. W.; Eaton, J. B.; Huang, X.; Damaj, M. I.; Lukas, R. J. Synthesis of 2-(Substituted Phenyl)-3,5,5-trimethylmorpholine Analogues and Their Effects on Monoamine Uptake, Nicotinic Acetylcholine Receptor Function, and Behavioral Effects of Nicotine. J. Med. Chem. 2011, 54 (5), 1441–1448. View Source
